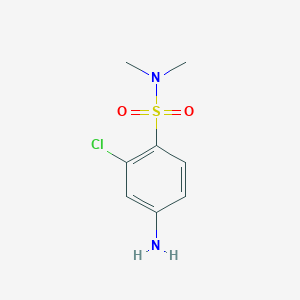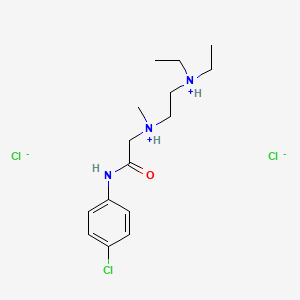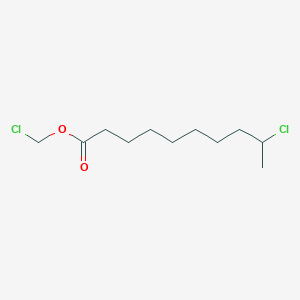
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol typically involves the reaction of 4-methyl-1,4-diazepane with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Methyl-1,4-diazepan-1-yl)propanal or 3-(4-Methyl-1,4-diazepan-1-yl)propanone.
Reduction: Formation of 3-(4-Methyl-1,4-diazepan-1-yl)propanamine.
Substitution: Formation of 3-(4-Methyl-1,4-diazepan-1-yl)propyl halides or esters.
Applications De Recherche Scientifique
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades that lead to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-amine
- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]
Uniqueness
3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Numéro CAS |
78872-55-6 |
|---|---|
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-(4-methyl-1,4-diazepan-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-10-4-2-5-11(8-7-10)6-3-9-12/h12H,2-9H2,1H3 |
Clé InChI |
JDWYKSLGXHLMLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


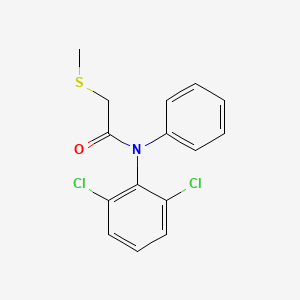
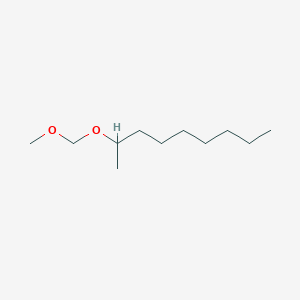
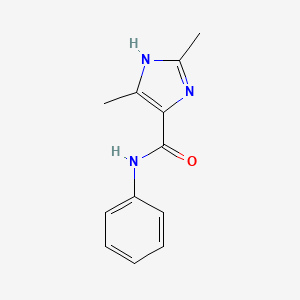

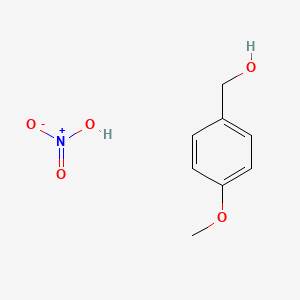
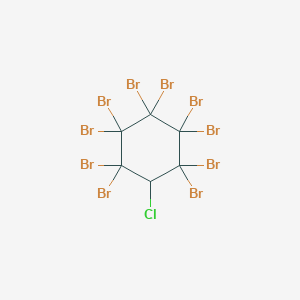
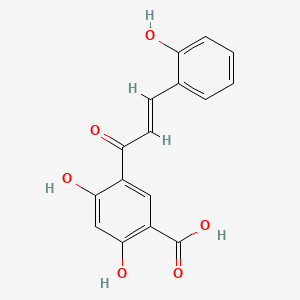
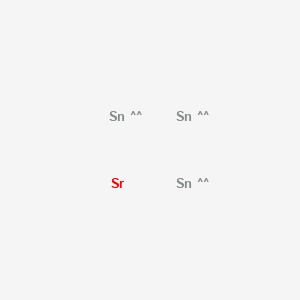
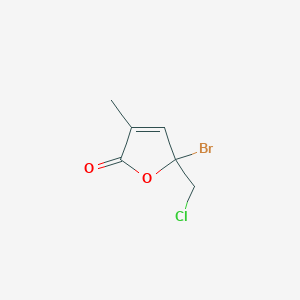
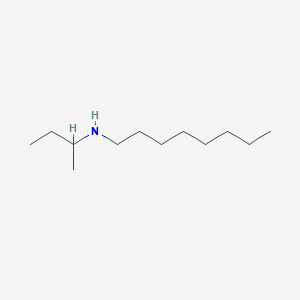
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
